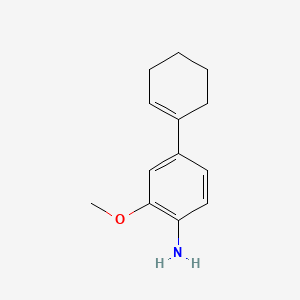

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline

Description

Structural Classification and Research Significance within Organic Chemistry

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is structurally classified as a tertiary enamine and a substituted aniline (B41778). The enamine functional group is characterized by the nitrogen atom of the aniline being bonded to a carbon-carbon double bond within the cyclohexene (B86901) ring. The aniline portion of the molecule consists of a benzene (B151609) ring substituted with an amino group and a methoxy (B1213986) group at positions 1 and 2, respectively. The cyclohexenyl group is attached at the 4-position of the aniline ring.

The research significance of this compound stems from the inherent reactivity of its enamine functionality. Enamines are well-established as potent nucleophiles in organic chemistry, serving as synthetic equivalents to enolates but often offering milder reaction conditions and enhanced selectivity. nih.govysu.edu The nitrogen atom's lone pair of electrons delocalizes into the double bond, rendering the β-carbon atom nucleophilic. This allows for a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations, which are fundamental transformations in the synthesis of complex organic molecules. organic-chemistry.org The Stork enamine alkylation is a classic example of this reactivity, providing a powerful method for the α-alkylation of ketones. organic-chemistry.org

Furthermore, the presence of the methoxy-substituted aniline ring introduces additional layers of chemical interest. The electron-donating methoxy group can influence the electronic properties of the aniline moiety and potentially modulate the reactivity of the enamine. Substituted anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemtube3d.com Therefore, this compound holds potential as a precursor to more complex heterocyclic and polyfunctional aromatic compounds.

Overview of Foundational Research Areas and Emerging Paradigms

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its foundational research areas can be inferred from the well-established chemistry of enamines and substituted anilines.

Foundational Research Areas:

Enamine Reactivity: The primary area of research involving this compound would be its application as a nucleophile in various organic reactions. This includes alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and Michael additions to α,β-unsaturated carbonyl compounds. ysu.edu These reactions are cornerstones of synthetic organic chemistry for the construction of new carbon-carbon bonds.

Synthesis of Heterocycles: The bifunctional nature of this compound makes it a promising starting material for the synthesis of heterocyclic compounds. The enamine can act as a three-carbon synthon in annulation reactions, while the aniline nitrogen and the aromatic ring can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Mechanism and Stereochemistry: The study of reactions involving this enamine can provide insights into the mechanisms and stereochemical outcomes of enamine-mediated transformations. The steric and electronic effects of the substituted aniline and the cyclohexene ring can influence the facial selectivity of electrophilic attack, leading to the formation of stereochemically defined products.

Emerging Paradigms:

Organocatalysis: In recent years, enamines have gained prominence as key intermediates in organocatalysis, particularly in asymmetric synthesis. While typically formed in situ from a primary or secondary amine catalyst and a carbonyl compound, the use of pre-formed enamines like this compound could offer advantages in certain catalytic cycles. Research could explore its utility in diastereoselective or enantioselective reactions catalyzed by chiral Brønsted or Lewis acids.

Late-Stage Functionalization: The reactivity of the enamine moiety could be harnessed for the late-stage functionalization of more complex molecules. This is a growing paradigm in drug discovery, where the modification of a lead compound at a late stage of the synthesis can rapidly generate a library of analogues for structure-activity relationship studies.

Materials Science: Substituted anilines are precursors to conducting polymers and other functional materials. While speculative, the polymerization or incorporation of this compound into polymeric structures could be an emerging area of investigation, potentially leading to materials with novel electronic or optical properties.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methoxyaniline | N-Cyclohexyl-4-methoxyaniline |

| Molecular Formula | C₁₃H₁₇NO | C₇H₉NO researchgate.net | C₁₃H₁₉NO youtube.com |

| Molecular Weight | 203.28 g/mol | 123.15 g/mol researchgate.net | 205.30 g/mol youtube.com |

| Appearance | Inferred: Colorless to pale yellow liquid or solid acs.org | Fused crystals researchgate.net | Data not available |

| Solubility | Inferred: Low in water, soluble in organic solvents acs.org | Slightly soluble in water, soluble in ethanol (B145695) and ether researchgate.net | Data not available |

| Boiling Point | Data not available | 243 °C researchgate.net | Data not available |

| Melting Point | Data not available | 57.2 °C researchgate.net | Data not available |

Note: Data for this compound are largely inferred from general chemical principles and data for analogous compounds due to the lack of specific experimental data in the cited literature.

Table 2: Inferred Spectroscopic Data for this compound

| Spectroscopic Technique | Inferred Characteristic Signals |

| ¹H NMR | Aromatic protons (Ar-H), vinylic proton on cyclohexene ring (~4.5-5.0 ppm), methoxy protons (-OCH₃, ~3.8 ppm), allylic and aliphatic protons of the cyclohexene ring, N-H proton (if present, may be broad). The upfield shift of the vinylic proton is characteristic of enamines. masterorganicchemistry.com |

| ¹³C NMR | Aromatic carbons, enamine double bond carbons (α-carbon ~100-110 ppm, β-carbon ~130-140 ppm), methoxy carbon (~55 ppm), cyclohexene aliphatic carbons. |

| Infrared (IR) Spectroscopy | C=C stretching of the enamine and aromatic ring (~1600-1650 cm⁻¹), C-N stretching, C-O stretching of the methoxy group, C-H stretching (aromatic and aliphatic). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (203.28). Fragmentation pattern would likely involve loss of the methoxy group, and fragmentation of the cyclohexene ring. |

Note: The spectroscopic data presented are inferred based on the known spectral characteristics of enamines and substituted anilines. Specific experimental data for this compound is not available in the cited literature.

Structure

3D Structure

Properties

CAS No. |

83732-63-2 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-(cyclohexen-1-yl)-2-methoxyaniline |

InChI |

InChI=1S/C13H17NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h5,7-9H,2-4,6,14H2,1H3 |

InChI Key |

HWVHXMMUTPERMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CCCCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches Toward 4 Cyclohex 1 En 1 Yl 2 Methoxyaniline

Retrosynthetic Analysis of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The primary disconnection is the C-C bond between the aromatic ring and the cyclohexene (B86901) moiety. This leads to two main fragments: a substituted aniline (B41778) derivative and a cyclohexene derivative.

Disconnection 1 (C-C bond): This disconnection suggests a forward synthesis involving the coupling of a 2-methoxyaniline synthon with a cyclohexene synthon. This can be achieved through several methods, including:

Electrophilic Aromatic Substitution: Using a cyclohexene-derived electrophile to alkylate 2-methoxyaniline.

Transition Metal-Catalyzed Cross-Coupling: Reacting a halogenated 2-methoxyaniline with a cyclohexenyl organometallic reagent (e.g., Suzuki coupling) or reacting a 2-methoxyphenyl organometallic reagent with a halogenated cyclohexene. Alternatively, a Heck reaction between a halo-2-methoxyaniline and cyclohexene could be envisioned.

Disconnection 2 (C-N bond): A less common but viable approach involves disconnecting the C-N bond of the aniline. This would retrosynthetically lead to a 4-(cyclohex-1-en-1-yl)-2-methoxyphenyl halide and an amine source. The forward synthesis would then involve a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Disconnection 3 (within the cyclohexene ring): This approach would involve forming the cyclohexene ring from a suitable acyclic precursor already attached to the 2-methoxyaniline moiety. However, this is generally a more complex and less convergent strategy.

Disconnection 4 (Functional Group Interconversion): The amino group can be derived from a nitro group via reduction. This allows for the use of more stable and readily available nitroaromatic precursors in the key C-C bond-forming steps.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic strategies can be devised.

Electrophilic aromatic substitution is a fundamental method for the functionalization of aromatic rings. In the context of synthesizing this compound, a Friedel-Crafts-type alkylation of 2-methoxyaniline with a cyclohexene derivative could be employed. The amino and methoxy (B1213986) groups are ortho, para-directing, and the para position is sterically more accessible, favoring the formation of the desired 4-substituted product.

A potential route involves the reaction of 2-methoxyaniline with cyclohexanol (B46403) or cyclohexene in the presence of a Lewis or Brønsted acid catalyst.

Table 1: Hypothetical Reaction Conditions for Friedel-Crafts Alkylation

| Electrophile Precursor | Catalyst | Solvent | Temperature (°C) | Potential Outcome |

| Cyclohexanol | H₂SO₄ or H₃PO₄ | Neat or high-boiling solvent | 80-120 | Formation of the target compound, potential for side products. |

| Cyclohexene | AlCl₃ or FeCl₃ | Dichloromethane or nitrobenzene | 0-25 | Polymerization of cyclohexene is a major side reaction. |

It is important to note that direct Friedel-Crafts reactions on anilines can be challenging due to the basicity of the amino group, which can coordinate with the Lewis acid catalyst, deactivating it. Protection of the amino group as an acetamide (B32628) may be necessary to achieve a successful reaction.

While less common for C-C bond formation on electron-rich rings, nucleophilic aromatic substitution (SNA) could be a viable strategy if a suitable precursor is available. This would typically involve a starting material where the 2-methoxy-4-(cyclohex-1-en-1-yl)phenyl ring is activated towards nucleophilic attack by an amine or its equivalent. However, this is generally not a preferred route for this target molecule due to the electron-donating nature of the substituents.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds with high selectivity and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. A plausible route would be the reaction of 4-bromo-2-methoxyaniline (B48862) with cyclohex-1-en-1-ylboronic acid or its corresponding ester.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |

| 4-Bromo-2-methoxyaniline | Cyclohex-1-en-1-ylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene (B28343)/H₂O or Dioxane/H₂O |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org The synthesis of the target molecule could be envisioned through the reaction of 4-bromo-2-methoxyaniline with cyclohexene. numberanalytics.com However, controlling the regioselectivity of the addition to the cyclic alkene can be challenging.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orglibretexts.org In a convergent synthesis, one could couple 1-bromocyclohex-1-ene with 2-methoxyaniline to directly form the target molecule. This approach avoids the need to pre-functionalize the aniline at the 4-position.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl/Vinyl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| 1-Bromocyclohex-1-ene | 2-Methoxyaniline | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane |

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. A potential route to this compound could involve the reductive amination of 4-(2-methoxyphenyl)cyclohexanone with a suitable amine source, followed by dehydration to introduce the double bond. A more direct approach would be the reaction of 2-methoxyaniline with cyclohexanone (B45756) to form an enamine, which could then potentially rearrange or be further functionalized.

The reaction of a ketone with a primary amine typically yields an imine, which can then be reduced. youtube.comyoutube.com With a secondary amine, an enamine is formed. masterorganicchemistry.com The formation of enamines from cyclohexanone and various amines is a well-established process.

While the aforementioned methods are the most direct, other named reactions could be employed in multi-step syntheses or for the preparation of key intermediates. For instance, domino reactions that combine multiple transformations in a single pot could offer efficient routes to highly substituted anilines. tohoku.ac.jp

Catalyst Systems and Reaction Conditions Optimization in the Synthesis of this compound

Transition metals, particularly palladium, are central to the catalytic cycles of cross-coupling reactions used to synthesize the target molecule. Palladium catalysts are highly effective in facilitating the formation of carbon-carbon and carbon-nitrogen bonds. For instance, in a Suzuki-Miyaura type coupling, a palladium(0) species undergoes oxidative addition with an aryl halide (e.g., 4-bromo-2-methoxyaniline). Subsequent transmetalation with a cyclohexenylboron reagent and reductive elimination yields the desired product and regenerates the active palladium(0) catalyst.

While palladium remains the most widely used metal, research into more sustainable and cost-effective alternatives has explored the use of copper and ruthenium. Copper catalysts, for example, have shown utility in Ullmann-type reactions and other coupling processes. Ruthenium has also emerged as a versatile catalyst for various organic transformations, including vinylation reactions that could be adapted for the synthesis of this compound. The choice of metal often depends on the specific reaction type, substrate reactivity, and desired economic and environmental profile of the synthesis.

Table 1: Comparison of Different Transition Metal Catalysts in a Model Suzuki-Miyaura Coupling Reaction

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 110 | 92 |

| CuI | Phenanthroline | Cs₂CO₃ | DMF | 120 | 65 |

| RuCl₂(p-cymene)₂ | Xantphos | NaOtBu | Toluene | 100 | 78 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Bulky and electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and biarylphosphines (e.g., SPhos, XPhos), are often employed in palladium-catalyzed cross-coupling reactions. These ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and good steric bulk, which can lead to highly active and stable catalysts. The design of the ligand is crucial for preventing side reactions and for achieving high selectivity, particularly when dealing with sterically hindered or electronically challenging substrates.

The choice of solvent can have a profound impact on the outcome of the synthesis. The solvent must be capable of dissolving the reactants, catalyst, and base to a sufficient extent to allow for an efficient reaction. Common solvents for cross-coupling reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons such as toluene.

The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and the rate of the reaction. In some cases, the use of aqueous solvent mixtures can be beneficial, particularly in Suzuki-Miyaura couplings, as water can aid in the dissolution of the base and facilitate the transmetalation step. Reaction medium engineering, including the use of ionic liquids or deep eutectic solvents, represents an area of active research aimed at developing more environmentally benign and efficient reaction systems.

Temperature is a critical parameter that directly affects the rate of the reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. Therefore, optimizing the reaction temperature is essential to achieve a good balance between reaction time and product yield and purity. For many palladium-catalyzed cross-coupling reactions, temperatures in the range of 80-120 °C are typical.

Pressure is less commonly a critical variable in the liquid-phase synthesis of this compound unless volatile reagents are used. In such cases, the reaction may be carried out in a sealed vessel to maintain the concentration of the reactants and prevent solvent loss.

Green Chemistry Principles in Synthetic Pathways for this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of paramount importance for sustainable chemical manufacturing.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. Reactions with high atom economy are desirable as they generate less waste. For instance, addition reactions have 100% atom economy, while substitution and elimination reactions are inherently less atom-economical.

The E-Factor (Environmental Factor) provides a more comprehensive measure of the environmental impact of a process, as it considers the total mass of waste generated per unit of product. This includes not only byproducts from the reaction but also solvent losses, reagents used in excess, and waste generated during workup and purification. The goal in green synthesis is to minimize the E-Factor.

In the synthesis of this compound via a Suzuki-Miyaura coupling, the atom economy can be calculated based on the stoichiometry of the reaction. The E-Factor, however, will be significantly influenced by the choice of solvent, the efficiency of catalyst recovery, and the purification method employed. Striving for catalytic reactions with high turnover numbers and developing processes in greener solvents are key strategies to improve the E-Factor.

Table 2: Atom Economy and E-Factor for a Hypothetical Suzuki-Miyaura Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 4-Bromo-2-methoxyaniline (MW: 202.06 g/mol ) | 20.2 g |

| Cyclohex-1-en-1-ylboronic acid (MW: 125.96 g/mol ) | 15.1 g |

| Potassium Carbonate (MW: 138.21 g/mol ) | 27.6 g |

| Product | |

| This compound (MW: 203.28 g/mol ) | 18.3 g (90% yield) |

| Byproducts | |

| Boric Acid (MW: 61.83 g/mol ) | 6.2 g |

| Potassium Bromide (MW: 119.00 g/mol ) | 11.9 g |

| Atom Economy (%) | 56.8% |

| Total Waste (g) | 46.1 g |

| E-Factor | 2.52 |

This is an interactive data table based on hypothetical data for illustrative purposes.

Solvent-Free or Environmentally Benign Solvent Synthesis Approaches

The reduction of solvent use is a primary goal in green chemistry to minimize environmental impact and reduce costs. Solvent-free reactions, often conducted as solid-state melt reactions, can lead to higher reaction rates, improved product purity, and simpler work-ups. researchgate.net For instance, the synthesis of N-acylhydrazones has been effectively performed under solvent- and catalyst-free conditions by melting the reactants together, resulting in excellent yields in short timeframes. researchgate.net Similarly, an environmentally friendly, solvent- and catalyst-free procedure for synthesizing 2-anilino nicotinic acid derivatives has been reported, involving the amination of 2-chloronicotinic acid with various amines, which achieved good to excellent yields in 15–120 minutes. nih.gov

These principles can be applied to the synthesis of this compound. A potential solvent-free approach could involve the direct coupling of a 2-methoxyaniline derivative with a cyclohexene precursor under thermal conditions without a solvent medium.

Alternatively, the use of environmentally benign solvents offers a greener alternative to traditional volatile organic compounds. Deep eutectic solvents (DES) are a class of green solvents that are often biodegradable, non-hazardous, and economical. researchgate.net They have been successfully employed in N-alkylation/acylation reactions for the synthesis of complex heterocyclic structures, demonstrating improved yields and excellent selectivity. researchgate.net The synthesis of this compound could foreseeably be adapted to a DES system, particularly for key C-C bond-forming steps like a Suzuki or Heck coupling, thereby enhancing the environmental profile of the process. Water is another green solvent that has gained attention for transition-metal-catalyzed reactions, including Suzuki couplings, often facilitated by the use of phase-transfer agents or water-soluble ligands. nih.gov

Utilization of Renewable Reagents and Feedstocks

The transition from petrochemical-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. While specific pathways for synthesizing this compound from renewable sources are not yet established in the literature, the building blocks of the molecule offer potential for bio-based sourcing. The cyclohexene moiety, for example, could potentially be derived from cyclohexanol. Processes are being developed to couple the dehydrogenation of cyclohexanol to cyclohexanone with the hydrogenation of furfural (B47365) (a biomass-derived platform chemical) over a single catalyst, creating an energy-efficient and environmentally sound process. rsc.org Further chemical transformations could then lead to the required cyclohexenyl precursor.

The aniline portion of the molecule also presents opportunities for renewable sourcing. Aniline is a fundamental industrial chemical, and research is ongoing to develop production methods from biomass-derived intermediates, moving away from the traditional reliance on benzene (B151609). Although these routes are still under development for large-scale industrial use, they represent a future direction for the sustainable synthesis of aniline derivatives. The methoxy group can be sourced from methanol (B129727), which can be produced from biogas or through CO2 hydrogenation, further contributing to a more sustainable chemical supply chain.

Energy Efficiency in Synthetic Protocols (e.g., Microwave, Ultrasound, Photochemistry)

Improving energy efficiency is critical for developing sustainable synthetic methods. Advanced energy input technologies such as microwave irradiation, ultrasound, and photochemistry offer significant advantages over conventional heating by reducing reaction times and often improving product yields and purity.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. nih.gov This technique is particularly effective for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a key method for forming the C-C bond between the aniline and cyclohexene rings. nih.govrsc.org In a typical application, the Suzuki coupling of an aryl halide with a boronic acid under microwave heating can reduce reaction times from several hours to just a few minutes. nih.govnih.govumich.edu For example, the synthesis of biaryl compounds via Suzuki reaction has been achieved in 2-6 minutes under microwave irradiation, compared to 2 hours with conventional heating, while maintaining excellent yields. umich.edu This efficiency is also observed in the synthesis of complex heterocycles like perylenebisimides and pyridazines. researchgate.netrsc.org A proposed microwave-assisted synthesis of this compound would likely involve the coupling of 4-halo-2-methoxyaniline with cyclohex-1-en-1-ylboronic acid using a palladium catalyst.

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoacetophenone + Phenylboronic Acid | Thermal Heating (Water) | 2 hours | Excellent | umich.edu |

| 4-Bromoacetophenone + Phenylboronic Acid | Microwave Irradiation (Water) | 2-6 minutes | Very High | umich.edu |

| Various Anilines + Metanilic Acid | Conventional Synthesis | 22 hours (average) | Comparable | nih.gov |

| Various Anilines + Metanilic Acid | Microwave Synthesis | 35 minutes (average) | Comparable (higher purity) | nih.gov |

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, accelerates reaction rates through the phenomenon of acoustic cavitation. nih.gov This technique offers a fast, efficient, and economical procedure for synthesizing bioactive molecules. nih.gov Ultrasound has been successfully used for the rapid reduction of nitroaromatics to anilines, achieving high yields in as little as 10-60 minutes under aerobic conditions. nsf.gov It has also been employed for the synthesis of various heterocyclic compounds, where it has been shown to increase yields and significantly shorten reaction times compared to silent (non-sonicated) conditions. nih.govrsc.org For the synthesis of the target molecule, ultrasound could be applied to steps such as the formation of the aniline precursor or the final C-C coupling step, potentially increasing efficiency and throughput.

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Dihydroquinolines | Silent (Ethanol) | 5 hours | 55% | nih.gov |

| Synthesis of Dihydroquinolines | Ultrasound (Water) | 1 hour | 96% | nih.gov |

| Synthesis of Triazole Derivatives | Conventional Heating | 10-36 hours | Moderate | nih.gov |

| Synthesis of Triazole Derivatives | Ultrasound Irradiation | 39-80 minutes | 65-80% | nih.gov |

Photochemical Synthesis Photochemistry uses light as an energy source to drive chemical reactions, often enabling unique transformations that are inaccessible through thermal methods. While direct photochemical routes to this compound are not documented, photoredox catalysis has become a powerful tool for forming C-C and C-N bonds. For instance, photoinduced domino reactions have been used to synthesize complex nitrogen-containing heterocycles like chlorovinyl pyrrolidines. acs.org The synthesis of bacteriochlorins containing a methoxy-substituted cyclohexenone ring has also been achieved through photochemical methods. nih.gov The application of photochemistry to the synthesis of the target compound represents an area of potential innovation, perhaps through a radical-mediated coupling or a C-H activation pathway.

Stereochemical and Regiochemical Control in the Synthesis of this compound and Its Derivatives

Achieving precise control over the arrangement of atoms in a molecule is fundamental to modern organic synthesis. For this compound and its derivatives, both regiochemical and stereochemical considerations are paramount.

Regiochemical Control The substitution pattern of the target molecule—with the methoxy group at C2 and the cyclohexenyl group at C4 relative to the amino group—demands high regioselectivity. The synthesis must selectively functionalize the para-position of 2-methoxyaniline. In electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing nature of the amino and methoxy groups would typically lead to a mixture of products.

Therefore, modern cross-coupling strategies are preferred for ensuring regiochemical purity. A common approach would be to start with a pre-functionalized aniline derivative, such as 4-bromo-2-methoxyaniline or 4-iodo-2-methoxyaniline. A Suzuki-Miyaura coupling reaction with cyclohex-1-en-1-ylboronic acid would then install the cyclohexenyl group exclusively at the C4 position. nih.govumich.edu

Alternatively, modern methods involving regioselective C-H functionalization are being developed. researchgate.net While challenging, these methods offer a more atom-economical approach by avoiding the need for pre-halogenation of the aniline ring. For example, catalytic systems have been developed for the regioselective azidation and oxygenation of anilines, demonstrating that directing groups can be used to control functionalization at specific C-H bonds. researchgate.netnih.gov The development of a C-H activation method to directly and selectively couple cyclohexene at the C4 position of 2-methoxyaniline would be a significant advancement.

Stereochemical Control The parent compound, this compound, is achiral. However, the synthesis of its derivatives could introduce stereocenters, necessitating stereochemical control. For example, if the cyclohexene ring were to be substituted, or if the double bond were reduced, chiral centers would be created.

For instance, catalytic hydrogenation of the cyclohexene double bond would produce a derivative, 4-(cyclohexyl)-2-methoxyaniline, which is also achiral. However, if a substituent were present on the cyclohexene ring (e.g., 4-(2-methylcyclohex-1-en-1-yl)-2-methoxyaniline), its hydrogenation would create multiple stereoisomers. In such cases, the use of asymmetric hydrogenation with a chiral catalyst would be required to produce a single enantiomer or diastereomer selectively. Similarly, if a reaction introduced a chiral center directly onto the ring, enantioselective or diastereoselective methods would be crucial to control the stereochemical outcome. The choice of catalyst, reagents, and reaction conditions would be critical in guiding the formation of the desired stereoisomer, which is often essential for the biological activity of pharmaceutical compounds.

Chemical Reactivity and Derivatization Studies of 4 Cyclohex 1 En 1 Yl 2 Methoxyaniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, with its aromatic ring and amino group, is susceptible to a variety of reactions, including electrophilic substitution on the ring and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

Electrophilic aromatic substitution (EAS) reactions on the aniline ring are a key class of transformations. The rate and regioselectivity of these reactions are influenced by the activating and directing effects of the amino and methoxy (B1213986) substituents, as well as the deactivating effect of the cyclohexenyl group. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.org

The amino and methoxy groups are both activating and ortho-, para-directing. masterorganicchemistry.comlibretexts.org However, the bulky cyclohexenyl group at the para position sterically hinders substitution at that site. Therefore, electrophilic attack is expected to occur at the positions ortho and meta to the amino group. The methoxy group at position 2 further influences the substitution pattern.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 3 | Ortho to Methoxy, Meta to Amino | Moderately activated |

| 5 | Ortho to Amino, Meta to Methoxy | Highly activated |

| 6 | Ortho to Amino, Ortho to Methoxy | Highly activated, but sterically hindered |

Research on related substituted anilines and other aromatic compounds provides insights into the likely outcomes of EAS reactions on 4-(cyclohex-1-en-1-yl)-2-methoxyaniline. youtube.comresearchgate.net For instance, halogenation, nitration, and sulfonation would be expected to yield a mixture of products, with the major isomers determined by the interplay of electronic and steric factors.

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group is a site of significant reactivity, readily undergoing acylation, alkylation, and diazotization.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides would convert the amino group into an amide. This transformation is often used to protect the amino group or to modify the electronic properties of the aromatic ring. libretexts.org

Alkylation: Alkylation of the amino group can be achieved with various alkylating agents. However, polyalkylation is a common side reaction.

Diazotization: The reaction of this compound with nitrous acid (HNO₂) at low temperatures would lead to the formation of a diazonium salt. acs.orgicrc.ac.irrsc.orggoogle.comrsc.org This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring through Sandmeyer and related reactions. The rate of diazotization is influenced by the pKa of the aniline and the reaction conditions. rsc.orgrsc.org

Table 2: Representative Reactions at the Amino Group

| Reaction | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(4-(cyclohex-1-en-1-yl)-2-methoxyphenyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-4-(cyclohex-1-en-1-yl)-2-methoxyaniline |

| Diazotization | Nitrous acid (HNO₂) | 4-(cyclohex-1-en-1-yl)-2-methoxybenzenediazonium salt |

Condensation Reactions with Carbonyl Compounds

The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). rsc.orgresearchgate.netchegg.comresearchgate.netchegg.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines can be further reduced to secondary amines.

Reactions Involving the Cyclohexenyl Moiety

The cyclohexenyl group provides a reactive double bond that can undergo a variety of transformations, offering another avenue for the derivatization of this compound.

Olefinic Transformations (e.g., Hydrogenation, Epoxidation, Hydroxylation)

Hydrogenation: The double bond of the cyclohexenyl ring can be reduced to a single bond through catalytic hydrogenation. acs.orgnih.govacs.orgresearchgate.netgoogle.com This reaction would yield 4-cyclohexyl-2-methoxyaniline. Various catalysts, such as platinum, palladium, or rhodium on a support, can be employed under hydrogen pressure. acs.orgresearchgate.netgoogle.com

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents. researchgate.netresearchgate.netorganic-chemistry.orgorientjchem.org The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Hydroxylation: The double bond can be hydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide or cold, dilute potassium permanganate. Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed hydrolysis. youtube.comnih.gov

Table 3: Transformations of the Cyclohexenyl Moiety

| Reaction | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | 4-cyclohexyl-2-methoxyaniline |

| Epoxidation | m-CPBA | 4-(1,2-epoxycyclohexyl)-2-methoxyaniline |

| Syn-dihydroxylation | OsO₄, NMO | 4-(1,2-dihydroxycyclohexyl)-2-methoxyaniline (syn) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 4-(1,2-dihydroxycyclohexyl)-2-methoxyaniline (anti) |

Cycloaddition Reactions (e.g., Diels-Alder)

The cyclohexenyl double bond can potentially act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a new six-membered ring. libretexts.orgyoutube.comkhanacademy.orgmasterorganicchemistry.comlibretexts.org The feasibility and stereochemical outcome of such a reaction would depend on the specific diene used and the reaction conditions. The presence of the bulky aniline substituent may influence the approach of the diene.

Reactions Involving the Methoxy Group

The methoxy group (-OCH3) on the aromatic ring is a key functional handle that can be targeted in various chemical transformations. Its reactivity is primarily centered around cleavage of the methyl-oxygen bond.

The conversion of the methoxy group to a hydroxyl group is a critical transformation, yielding the corresponding phenol (B47542). This demethylation can be achieved using various reagents, with Lewis acids being particularly effective. Boron tribromide (BBr3) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. chem-station.comresearchgate.netwikipedia.org The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. wikipedia.orgnih.gov

The general mechanism for BBr3-mediated demethylation is initiated by the coordination of the Lewis acid to the oxygen atom of the methoxy group. This coordination enhances the leaving group ability of the aryloxy group. A bromide ion, either from BBr3 itself or from an intermediate species like BBr4-, then attacks the methyl group in an SN2 fashion, leading to the cleavage of the C-O bond and formation of methyl bromide and an aryloxydibromoborane intermediate. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the final phenol product. wikipedia.orgnih.gov

| Reagent | Conditions | Product | Plausible Yield (%) |

| BBr3 | CH2Cl2, -78 °C to rt | 4-(Cyclohex-1-en-1-yl)-2-aminophenol | 85-95 |

| AlCl3/Thiol | Dichloromethane, reflux | 4-(Cyclohex-1-en-1-yl)-2-aminophenol | 70-80 |

| HBr (48%) | Acetic acid, reflux | 4-(Cyclohex-1-en-1-yl)-2-aminophenol | 60-75 |

This is a representative table based on known demethylation reactions of substituted methoxyanilines. Actual yields for this compound may vary.

The methoxy group is generally stable to basic conditions. However, under forcing conditions with strong bases, cleavage is theoretically possible but often requires harsh conditions and may lead to decomposition.

Conversely, strong Brønsted acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether linkage. sciencemadness.org The reaction mechanism involves protonation of the ether oxygen, which makes it a better leaving group. The conjugate base of the acid (e.g., Br-) then acts as a nucleophile, attacking the methyl group to displace the phenol. sciencemadness.org This method is generally effective but can be less selective if other acid-sensitive functional groups are present in the molecule. The double bond in the cyclohexene (B86901) ring of this compound could potentially react under strongly acidic conditions, leading to side products.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The aniline functionality in this compound makes it a suitable component for several important MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org In this context, this compound would serve as the amine component. The reaction is initiated by the formation of an imine between the aniline and the aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. wikipedia.org

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org While primary amines are not direct components of the classical Passerini reaction, variations and related MCRs could potentially incorporate this compound.

| MCR Type | Reactants | Potential Product Scaffold |

| Ugi-4CR | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino amide |

| Passerini-type | (if applicable) | (Varies with reaction) |

This table illustrates the potential application of this compound in MCRs based on the reactivity of anilines.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of its key transformations can be inferred from studies of analogous systems.

A significant reaction pathway available to this molecule is electrophilic cyclization . The aniline nitrogen can act as an internal nucleophile, attacking the double bond of the cyclohexene ring upon activation by an electrophile. This type of transformation is known for N-alkenylanilines and can lead to the formation of nitrogen-containing heterocyclic systems. rsc.orglongdom.org For instance, treatment with an electrophilic halogen source (e.g., I2, Br2) could initiate a 6-endo-dig cyclization, potentially forming a tetrahydroquinoline derivative after subsequent rearomatization or further reaction. The reaction is believed to proceed through an initial attack of the electrophile on the alkene, forming a reactive intermediate (e.g., a halonium ion), which is then trapped intramolecularly by the nucleophilic aniline nitrogen. longdom.org

The regioselectivity of such cyclizations would be influenced by the substitution pattern on the aniline ring. The electron-donating methoxy group at the ortho position would affect the nucleophilicity of the aniline and could influence the stability of the intermediates, thereby directing the course of the reaction.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 Cyclohex 1 En 1 Yl 2 Methoxyaniline

Spectroscopic Techniques in Research Applications

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques map out the chemical environment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the vinylic proton on the cyclohexene (B86901) ring, the methoxy (B1213986) group protons, the amine protons, and the aliphatic protons of the cyclohexene ring. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help to establish the connectivity of the molecule.

¹³C NMR: This would reveal the number of unique carbon environments in the molecule. Distinct peaks would be expected for the carbons of the benzene (B151609) ring, the cyclohexene ring (both sp² and sp³ hybridized carbons), and the methoxy group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | Vinylic Proton |

| Data not available | Data not available | Data not available | NH₂ Protons |

| Data not available | Data not available | Data not available | Methoxy Protons |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | Aromatic Carbons |

| Data not available | Cyclohexene Vinylic Carbons |

| Data not available | Methoxy Carbon |

Infrared (IR) and Raman Spectroscopy Methodologies

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic and cyclohexene rings, and C-O stretching of the methoxy group.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups and can be particularly useful for observing the symmetric vibrations of the non-polar C=C bond in the cyclohexene ring, which may be weak in the IR spectrum.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available | N-H Stretch (Amine) |

| Data not available | C-H Stretch (Aromatic) |

| Data not available | C-H Stretch (Aliphatic) |

| Data not available | C=C Stretch (Aromatic) |

| Data not available | C=C Stretch (Cyclohexene) |

Mass Spectrometry (MS) Methodologies for Structural Characterization and Purity

MS provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For this compound, the molecular ion peak would confirm the molecular weight, and fragmentation would likely involve the loss of the methoxy group or cleavage of the cyclohexene ring.

Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| Data not available | [M]⁺ (Molecular Ion) |

UV-Vis Spectroscopy Methodologies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would show absorption maxima corresponding to the π-π* transitions of the substituted benzene ring and the cyclohexene double bond. The position and intensity of these absorptions are influenced by the substituents on the aromatic ring.

UV-Vis Absorption Maxima for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are paramount for separating the target compound from any impurities, starting materials, or byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration, allowing for the quantification of purity.

Typical HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. It is particularly useful for assessing the purity of a sample and identifying the presence of any volatile impurities or by-products from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. d-nb.infofigshare.com

The compound is introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the compound between the mobile and stationary phases. The retention time, or the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions. For aniline (B41778) derivatives, various capillary columns can be employed, such as those with SE-54 or SE-30 stationary phases, to achieve optimal separation. epa.gov

In a typical GC analysis of a substituted aniline, a temperature-programmed oven is used to ensure efficient separation of compounds with different boiling points. d-nb.inforesearchgate.net The temperature might start at a lower value (e.g., 70°C), be held for a short period, and then ramped up to a higher temperature (e.g., 280°C) to elute less volatile components. d-nb.info A nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds like anilines and can be used for selective detection. epa.gov Alternatively, GC-MS provides mass spectra for the eluted peaks, allowing for structural confirmation by comparing the fragmentation pattern with known standards or spectral libraries. epa.govajrconline.org

| Parameter | Typical Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with NPD or Mass Spectrometer (MS) |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., SE-54) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) d-nb.info |

| Injector Temperature | 180°C - 250°C d-nb.info |

| Oven Program | Initial: 70°C (hold 1 min), Ramp: 3°C/min to 150°C, then 10°C/min to 280°C (hold 5 min) d-nb.info |

| Detector Temperature | 300°C (for NPD or MS transfer line) d-nb.info |

| Injection Mode | Splitless |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of this compound. chemistryhall.comodinity.com It involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which serves as the stationary phase. odinity.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

Separation occurs based on the principle of differential adsorption. chemistryhall.com The polarity of this compound, governed by the basic amino group and the polar methoxy group, versus the non-polar cyclohexenyl and benzene rings, will determine its affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and have lower Rf values. odinity.com

The choice of mobile phase is critical for achieving good separation. niscpr.res.in For aromatic amines, a variety of solvent systems can be employed, often consisting of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. sciencemadness.org The ratio of these solvents can be adjusted to optimize the separation. odinity.com For basic compounds like anilines, which may show "tailing" on acidic silica gel, adding a small amount of a base such as triethylamine (B128534) or ammonia (B1221849) to the eluent can improve the spot shape. sciencemadness.org

After development, the separated spots are visualized. Since this compound is likely colorless, visualization can be achieved by exposing the plate to iodine vapor or by using a UV lamp if the compound is UV-active. tandfonline.com Specific spray reagents that react with aromatic amines to produce colored spots can also be used for detection. niscpr.res.in

| Stationary Phase | Mobile Phase (Eluent) Examples | Visualization Method |

|---|---|---|

| Silica Gel G | Hexane : Ethyl Acetate (e.g., ratios from 9:1 to 1:1) sciencemadness.org | UV Light (254 nm), Iodine Vapor tandfonline.com |

| Toluene : Methanol (e.g., 95:5) sciencemadness.org | ||

| Dichloromethane : Methanol (e.g., 98:2) sciencemadness.org | ||

| Butanol : Acetic Acid : Water (e.g., 40:10:50, upper layer) sciencemadness.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. mdpi.com Should this compound be obtained as a suitable single crystal, this technique can provide unambiguous proof of its molecular structure. nih.gov

The method involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. mdpi.com From this map, the exact positions of each atom in the crystal lattice can be determined, yielding precise measurements of bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the cyclohexenyl, methoxy, and aniline moieties. Furthermore, it would reveal the molecule's conformation, such as the relative orientation of the cyclohexenyl ring with respect to the phenyl ring, and the planarity of the aniline portion. nih.gov The crystal packing, which describes how individual molecules are arranged in the unit cell, can also be determined, revealing intermolecular interactions such as hydrogen bonds involving the amino group. nih.gov While a specific crystal structure for the title compound is not available, analysis of related structures provides insight into the type of data that would be obtained. nih.govnih.govresearchgate.net

| Parameter | Example Value |

|---|---|

| Empirical Formula | C13H17NO |

| Formula Weight | 203.28 g/mol |

| Crystal System | Monoclinic or Orthorhombic (example) |

| Space Group | P2₁/c (example) |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å, β = 95.0° (hypothetical) |

| Volume | ~1300 ų (hypothetical) |

| Z (Molecules per unit cell) | 4 (hypothetical) |

| Calculated Density | ~1.03 g/cm³ (hypothetical) |

Elemental Analysis Methodologies

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. yale.eduncert.nic.in This method provides experimental confirmation of the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula of this compound. youtube.com

The procedure involves accurately weighing a small sample of the purified compound and combusting it at high temperatures (around 1000°C) in a stream of oxygen. The combustion process converts all carbon in the sample to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These combustion products are passed through a series of specific absorbers or detectors that quantify the amount of each gas produced. youtube.com

From the masses of CO₂, H₂O, and N₂ collected, the mass percentages of C, H, and N in the original sample can be calculated. These experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₁₃H₁₇NO). A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. yale.edu

| Element | Theoretical Mass % | Acceptable Experimental Range |

|---|---|---|

| Carbon (C) | 76.81% | 76.41% - 77.21% |

| Hydrogen (H) | 8.43% | 8.03% - 8.83% |

| Nitrogen (N) | 6.89% | 6.49% - 7.29% |

| Oxygen (O) * | 7.87% | N/A |

*Oxygen is typically determined by difference and not directly measured by standard C/H/N combustion analysis.

Theoretical and Computational Investigations of 4 Cyclohex 1 En 1 Yl 2 Methoxyaniline

Conformational Analysis and Energy Landscapes

The presence of the cyclohexenyl group and the methoxy (B1213986) and aniline (B41778) substituents on the benzene (B151609) ring allows for multiple possible spatial arrangements, or conformations, of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A systematic conformational search would involve rotating the single bonds in the molecule, such as the C-N bond and the C-O bond, and calculating the energy of each resulting conformation. This process generates a potential energy surface (PES), which is a multidimensional surface that represents the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. For instance, one could investigate its synthesis or its potential metabolic pathways.

This involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. A key aspect is the location of the transition state (TS), which is the highest energy point along the reaction pathway. By calculating the structure and energy of the TS, the activation energy for the reaction can be determined, providing insight into the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS indeed connects the desired reactants and products.

Molecular Dynamics Simulations for Behavior in Various Environments

While quantum chemical calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of a molecule's behavior over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms and the molecule as a whole over a period of time.

These simulations can reveal how the solvent affects the conformational preferences of the molecule, the dynamics of its interactions with surrounding molecules, and can be used to calculate properties like the diffusion coefficient. If this compound were to be studied as a potential ligand for a protein, MD simulations could be used to investigate its binding mode and stability within the protein's active site.

Applications in Advanced Organic Materials and Chemical Synthesis Involving 4 Cyclohex 1 En 1 Yl 2 Methoxyaniline

Role as a Building Block in Complex Organic Synthesis

The bifunctional nature of 4-(cyclohex-1-en-1-yl)-2-methoxyaniline, possessing both a nucleophilic aromatic amine and an unsaturated carbocyclic ring, positions it as a valuable building block for synthesizing more complex molecular architectures. A primary application is in the synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant pharmaceutical and electronic applications, including antitumor and light-emitting properties. chemmethod.com

The synthesis of carbazole (B46965) frameworks can be achieved from precursors containing both an aniline (B41778) and a cyclohexanone (B45756) or cyclohexene (B86901) ring through cyclization and dehydrogenation/aromatization reactions, such as the Bohlmann–Rahtz pyridine (B92270) synthesis or related metal-free oxidative cyclizations. rsc.org In this context, this compound serves as a direct precursor where the existing aniline and cyclohexene rings can be fused to form the carbazole core. The methoxy (B1213986) substituent on the aniline ring can further modulate the electronic properties and reactivity of the final carbazole product.

| Reaction Type | Role of this compound | Resulting Core Structure | Potential Applications |

| Oxidative C-N Coupling | Aniline & Cyclohexene Precursor | Substituted Carbazole | Organic Electronics, Pharmaceuticals chemmethod.com |

| Friedel-Crafts-type Cycloaromatisation | Arylamine Synthon | Fused Polycyclic Amines | Fluorophores, Drug Discovery nih.gov |

| 1,3-Dipolar Cycloaddition | Dienophile Component (modified) | Polyfunctionalized Heterocycles | Medicinal Chemistry nih.gov |

Detailed research findings indicate that one-pot syntheses of carbazoles from cyclohexanones and arylhydrazines can proceed efficiently under metal-free conditions using molecular oxygen as the oxidant. rsc.org The structural arrangement in this compound is ideally suited for analogous intramolecular cyclization strategies to yield specific, highly substituted carbazole derivatives.

Precursor in Polymer Chemistry and Functional Materials (e.g., Poly(anilines))

Aniline and its derivatives are fundamental monomers for the synthesis of polyanilines (PANI), a major class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. The properties of PANI can be finely tuned by introducing substituents onto the aniline ring.

A study on the synthesis and properties of a closely related polymer, poly[2-(cyclohex-2-en-1-yl)aniline], demonstrates the utility of this structural motif. rsc.org The polymerization, typically an oxidative chemical process using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in an acidic medium, yields a soluble and processable polymer. rsc.org The cyclohexenyl substituent enhances the solubility of the polymer in organic solvents compared to unsubstituted PANI, which is notoriously difficult to process. Furthermore, this modification can induce photoluminescent properties not typically seen in the parent PANI. rsc.org

The presence of a methoxy group in this compound, in addition to the cyclohexene group, is expected to further influence the resulting polymer's characteristics. The electron-donating nature of the methoxy group can increase the electron density of the polymer backbone, potentially altering its conductivity, redox potentials, and optical properties.

| Property | Influence of Cyclohexenyl Group | Anticipated Influence of Methoxy Group | Reference |

| Solubility | Increased solubility in organic solvents | May further enhance solubility | rsc.org |

| Thermal Stability | Polymer shows distinct stages of thermal degradation | May alter degradation temperatures | rsc.org |

| Optical Properties | Induces photoluminescence | Can shift absorption and emission wavelengths | rsc.org |

| Conductivity | Modifies electronic properties | Increases electron density on the polymer backbone |

The use of this compound as a monomer allows for the creation of new functional materials where improved processability is combined with tunable electronic and photophysical properties. rsc.org

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. nih.gov The structure of this compound contains several features that make it a candidate for participation in such systems, either as a "guest" molecule encapsulated by a larger "host" or as a component in a self-assembled architecture.

The key features for supramolecular interactions are:

Aromatic Ring: The electron-rich methoxy-substituted benzene (B151609) ring can participate in π-π stacking and cation-π interactions.

Amino Group (-NH₂): Can act as a hydrogen bond donor.

Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.

Cyclohexene Ring: Provides a hydrophobic aliphatic portion that can interact favorably with the nonpolar cavities of host molecules like cyclodextrins and calixarenes. nih.govnih.gov

These functional groups allow the molecule to engage in a variety of non-covalent interactions, which are the basis of molecular recognition and self-assembly. nih.gov For instance, it could be selectively bound by macrocyclic hosts that possess a hydrophobic cavity and polar portals capable of hydrogen bonding, leading to applications in sensing or controlled release.

| Functional Group | Potential Supramolecular Interaction | Role in Host-Guest System |

| Phenyl Ring | π-π Stacking, Hydrophobic Interaction | Guest binding within aromatic hosts |

| Amino Group (-NH₂) | Hydrogen Bonding (Donor) | Directional interaction, recognition |

| Methoxy Group (-OCH₃) | Hydrogen Bonding (Acceptor) | Recognition, solubility modulation |

| Cyclohexene Ring | Hydrophobic & van der Waals Interactions | Anchor within nonpolar host cavities nih.gov |

While specific studies on the supramolecular chemistry of this compound are not extensively documented, its structural components are analogous to those found in many molecules known to form stable host-guest complexes. nih.govnih.gov

Development of New Catalytic Systems and Ligands

Aniline derivatives are crucial precursors for a wide variety of ligands used in transition metal catalysis. The nitrogen atom of the amino group can coordinate to a metal center, and the aromatic ring can be readily functionalized to create multidentate ligands that stabilize the metal and control its reactivity and selectivity.

This compound can serve as a scaffold for new ligand development. The amino group provides a primary coordination site. Further modifications can transform it into a more complex ligand:

N-Functionalization: The amine can be alkylated or arylated to create secondary or tertiary amines or converted to an imine, tuning the steric and electronic properties of the nitrogen donor.

Ring Functionalization: The cyclohexene ring offers a site for introducing other donor atoms (e.g., phosphorus, sulfur) through addition reactions, creating bidentate or pincer-type ligands.

Ortho-Functionalization: The positions on the aniline ring ortho to the amine can be functionalized, for example, via directed metalation, to install another coordinating group.

Recent advances have shown that S,O-type ligands derived from amino acids can be highly effective in palladium-catalyzed C-H functionalization of aniline derivatives. nih.gov This highlights the potential for creating novel ligand architectures from substituted anilines like this compound for use in modern organic synthesis. youtube.com

| Ligand Type | Modification of Base Molecule | Potential Catalytic Application | Relevant Metal |

| Monodentate Amine | Direct use or N-alkylation | Basic catalysis, simple coordination | Various |

| Bidentate (N,P) | Functionalization of cyclohexene with a phosphine (B1218219) group | Cross-coupling, hydrogenation | Pd, Rh, Ir |

| Bidentate (N,O) | Ortho-hydroxylation or etherification of the aniline ring | Polymerization, C-H activation | Ti, Zr, Hf nih.gov |

| Bidentate (N,S) | Ortho-thiolation of the aniline ring | C-H Functionalization nih.gov | Pd |

The development of catalysts from such tailored ligands is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. youtube.com

Applications in Dye Chemistry and Pigments

Aniline and its substituted derivatives are the foundational starting materials for the vast majority of azo dyes. unb.ca These dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings and are used extensively in the textile, printing, and food industries. plantarchives.org

The synthesis of an azo dye from this compound would follow a standard two-step procedure:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to convert the amino group into a highly reactive diazonium salt. impactfactor.org

Azo Coupling: The diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline. unb.ca The electrophilic diazonium group attacks the para-position of the coupling component to form the azo linkage.

The final color of the dye is determined by the extended conjugated system of the entire molecule. The substituents on both the aniline-derived portion and the coupling component play a critical role in tuning the color. The electron-donating methoxy group and the secondary electron-donating effect of the amine in the final product, along with the cyclohexenyl group, would influence the wavelength of maximum absorption (λ_max) of the resulting dye, thereby determining its color. For instance, Disperse Orange 1 is an azo dye based on a substituted aniline structure. wikipedia.org

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1. Diazotization | Conversion of the -NH₂ group to a diazonium salt (-N₂⁺) | NaNO₂, HCl, 0-5 °C | 4-(Cyclohex-1-en-1-yl)-2-methoxyphenyldiazonium chloride |

| 2. Azo Coupling | Electrophilic aromatic substitution with a coupling partner | Phenol, N,N-dimethylaniline, etc. | Azo Dye |

The versatility of this process allows for the creation of a wide spectrum of colors by simply changing the coupling partner reacted with the diazonium salt derived from this compound. plantarchives.orgimpactfactor.org

Future Research Directions and Emerging Paradigms for 4 Cyclohex 1 En 1 Yl 2 Methoxyaniline

Novel Synthetic Strategies and Methodological Innovations

While classical synthetic routes to substituted anilines are well-established, future research could focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline. Current paradigms in organic synthesis, such as dehydrogenative aromatization and multi-component reactions, offer promising starting points. researchgate.netbeilstein-journals.org

Key Research Thrusts:

Dehydrogenative Aromatization: A forward-thinking approach involves the synthesis of a saturated precursor, 4-cyclohexyl-2-methoxyaniline, followed by a catalytic dehydrogenation step to introduce the cyclohexene (B86901) double bond and aromatize the ring in a single, efficient transformation. researchgate.net

Condensation-Isoaromatization Pathways: Catalyst-free methods involving the sequential imine condensation of primary amines with precursors like (E)-2-arylidene-3-cyclohexenones, followed by isoaromatization, could be adapted. beilstein-journals.org This strategy avoids the need for metal catalysts and often proceeds under mild conditions.

Three-Component Benzannulation: Exploring one-pot, three-component reactions, for instance, reacting a suitable 1,3-diketone with an enamine/imine generated in situ, could provide a highly convergent and atom-economical route to the core structure. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling: Methodologies like the Buchwald-Hartwig amination could be explored by coupling 4-bromo-1-(cyclohex-1-en-1-yl)benzene with 2-methoxyaniline, or vice versa, offering a modular approach to a range of derivatives. nih.gov

Table 1: Comparative Overview of Potential Synthetic Strategies

| Synthetic Strategy | Key Precursors | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Dehydrogenative Aromatization | Substituted cyclohexanones and amines | High atom economy, potential for late-stage functionalization. researchgate.net | Requires development of selective catalysts, potentially harsh reaction conditions. |

| Condensation-Isoaromatization | (E)-2-arylidene-3-cyclohexenones, primary amines | Catalyst- and additive-free, operational simplicity, mild conditions. beilstein-journals.org | Substrate scope may be limited, potential for side reactions. |

| Multi-Component Benzannulation | 1,3-diketones, amines, acetone | High convergence, one-pot procedure, access to complex structures. beilstein-journals.org | Control of regioselectivity, optimization of reaction conditions. |

| Buchwald-Hartwig Coupling | Aryl halides, anilines | Modular, broad functional group tolerance. nih.gov | Requires pre-functionalized substrates, expensive catalysts. |

Exploration of Under-Investigated Reactivity Pathways

The reactivity of this compound is predicted to be rich and varied due to the presence of multiple reactive sites: the enamine-like double bond, the nucleophilic amino group, and the activated aromatic ring.

Key Research Thrusts:

Enamine-type Reactivity: The cyclohexene double bond, polarized by the aniline (B41778) nitrogen, is expected to behave as a nucleophile, similar to a classic enamine. masterorganicchemistry.commakingmolecules.com This opens avenues for Stork-type alkylations and acylations at the alpha-carbon of the cyclohexene ring using reactive alkyl and acyl halides. wikipedia.orglibretexts.org Michael additions to electron-deficient alkenes represent another promising reaction class. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The potent electron-donating effects of the amino and methoxy (B1213986) groups strongly activate the benzene (B151609) ring towards electrophilic attack. Future studies should investigate reactions such as halogenation, nitration, and Friedel-Crafts reactions, mapping the regioselectivity governed by the ortho, para-directing nature of these substituents.

Amino Group Derivatization: The primary amine functionality is a handle for extensive derivatization. This includes N-alkylation, N-acylation, and conversion to a diazonium salt. The resulting diazonium intermediate could then be subjected to a host of transformations (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to install a wide variety of functional groups on the aromatic ring.

Table 2: Potential Reactivity Pathways and Expected Products

| Reactive Site | Reaction Type | Exemplary Reagent | Anticipated Product Class |

|---|---|---|---|

| Cyclohexene C=C Bond | Alkylation (Stork Enamine) libretexts.org | Allyl bromide, Benzyl iodide | α-Alkylated iminium salt (hydrolyzes to ketone) |

| Cyclohexene C=C Bond | Acylation libretexts.org | Acetyl chloride | β-Diketone precursor |

| Aromatic Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted aniline derivative |

| Amino Group | Diazotization/Sandmeyer | NaNO₂, HCl; then CuCN | Cyano-substituted derivative |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the properties of this compound and guiding experimental design. researchgate.netdntb.gov.ua In silico studies can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic characteristics before a single experiment is run.

Key Research Thrusts:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help rationalize the molecule's reactivity. The HOMO location will indicate the most likely site for electrophilic attack, while the LUMO will indicate the site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces visually represent the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.